molecular formula C14H24N6O7 B12574360 Glycylglycyl-L-alanylglycylglycyl-L-alanine CAS No. 593240-27-8

Glycylglycyl-L-alanylglycylglycyl-L-alanine

Katalognummer: B12574360
CAS-Nummer: 593240-27-8
Molekulargewicht: 388.38 g/mol
InChI-Schlüssel: BJOKDDZIUXXHPR-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylglycyl-L-alanylglycylglycyl-L-alanine is a peptide compound composed of glycine and alanine residues. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA), to expose the reactive amine group for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, making them suitable for producing peptides for research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycyl-L-alanylglycylglycyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes like proteases.

    Oxidation: Oxidizing agents can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reducing agents can reduce disulfide bonds if the peptide contains cysteine residues.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or enzymes like trypsin.

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptides.

Wissenschaftliche Forschungsanwendungen

Glycylglycyl-L-alanylglycylglycyl-L-alanine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmaceuticals: Investigated for its potential therapeutic properties and as a building block for drug development.

    Biotechnology: Employed in the production of recombinant proteins and peptides.

Wirkmechanismus

The mechanism of action of Glycylglycyl-L-alanylglycylglycyl-L-alanine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved vary widely based on the peptide’s structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    Glycyl-L-alanine: A dipeptide consisting of glycine and alanine.

    L-Alanyl-L-glutamine: A dipeptide with alanine and glutamine residues, known for its stability and solubility.

Uniqueness

Glycylglycyl-L-alanylglycylglycyl-L-alanine is unique due to its specific sequence and combination of glycine and alanine residues. This sequence can influence its stability, solubility, and biological activity, making it distinct from other similar peptides.

Eigenschaften

CAS-Nummer

593240-27-8

Molekularformel

C14H24N6O7

Molekulargewicht

388.38 g/mol

IUPAC-Name

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H24N6O7/c1-7(19-11(23)5-16-9(21)3-15)13(25)18-4-10(22)17-6-12(24)20-8(2)14(26)27/h7-8H,3-6,15H2,1-2H3,(H,16,21)(H,17,22)(H,18,25)(H,19,23)(H,20,24)(H,26,27)/t7-,8-/m0/s1

InChI-Schlüssel

BJOKDDZIUXXHPR-YUMQZZPRSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN

Kanonische SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.